molecular formula C16H10Cl2N2O3 B3909542 [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate

Cat. No.: B3909542
M. Wt: 349.2 g/mol
InChI Key: UDCCKADYBJAPGF-XMHGGMMESA-N
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Description

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole moiety linked to a dichlorobenzoate group through an imine bond, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate typically involves the condensation of 1-methyl-2-oxoindole-3-carbaldehyde with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the indole moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products at the dichlorobenzoate moiety.

Scientific Research Applications

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate can be compared with other similar compounds such as:

    2,4-Dichloroaniline: A simpler compound with similar dichlorobenzoate moiety but lacking the indole structure.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, similar in its application as a ligand but different in structure.

    Manganese(II) iodide: A metal halide used in various chemical reactions, different in its elemental composition but similar in its role as a reagent.

Properties

IUPAC Name

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-20-13-5-3-2-4-11(13)14(15(20)21)19-23-16(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCKADYBJAPGF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate

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